molecular formula C16H19ClN2O3 B2871445 Ethyl 4-(butylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251609-95-6

Ethyl 4-(butylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2871445
CAS No.: 1251609-95-6
M. Wt: 322.79
InChI Key: XKSLHPBJTUWEOZ-UHFFFAOYSA-N
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Description

Ethyl 4-(butylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(butylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro substituent at the 7-position.

    Amidation: The chlorinated quinoline is reacted with butylamine to form the butylamino derivative.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(butylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Amines, thiols, solvents like DMF or DMSO

    Hydrolysis: HCl, NaOH, water

Major Products

    Oxidation: Quinoline derivatives with higher oxidation states

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted quinoline derivatives

    Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

Ethyl 4-(butylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs like chloroquine.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(butylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the heme polymerase enzyme in the malaria parasite, preventing the detoxification of heme and leading to the parasite’s death. The compound may also interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Ethyl 4-(butylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinine: Another antimalarial compound with a quinoline structure but distinct functional groups.

    Mefloquine: A quinoline-based antimalarial with different substituents that confer unique pharmacological properties.

The uniqueness of Ethyl 4-(butylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate lies in its specific substituents, which may impart distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 4-(butylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-3-5-8-18-14-11-7-6-10(17)9-12(11)19-15(20)13(14)16(21)22-4-2/h6-7,9H,3-5,8H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSLHPBJTUWEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=O)NC2=C1C=CC(=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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